(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine (CAS 1272739-43-1) is a chiral benzofuranamine with molecular formula C9H8F3NO and molecular weight 203.16 g/mol. As a member of the 2,3-dihydrobenzofuran-3-amine class, the compound features a C-3 chiral center in the (R)-configuration and a trifluoromethyl (-CF₃) substituent at the C-7 position of the fused bicyclic core.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
Cat. No. B12292955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)C(F)(F)F)N
InChIInChI=1S/C9H8F3NO/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7H,4,13H2/t7-/m0/s1
InChIKeyYTCQULZGKIRBTI-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

When to Source (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine for Chiral R&D: Procurement & Differentiation Guide


(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine (CAS 1272739-43-1) is a chiral benzofuranamine with molecular formula C9H8F3NO and molecular weight 203.16 g/mol . As a member of the 2,3-dihydrobenzofuran-3-amine class, the compound features a C-3 chiral center in the (R)-configuration and a trifluoromethyl (-CF₃) substituent at the C-7 position of the fused bicyclic core [1]. These structural attributes are of significant interest in medicinal chemistry for the development of central nervous system (CNS)-active agents, anti-infective candidates, and other bioactive small molecules, where both the stereochemistry and the electron-withdrawing CF₃ group on the benzofuran scaffold can modulate target binding and pharmacokinetic properties [2].

Why (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine Is Not Replaceable by Racemic or Regioisomeric Analogs in Development Pipelines


Attempts to substitute (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine with its (S)-enantiomer (CAS 1272722-98-1), the racemic mixture, or regioisomeric trifluoromethyl analogs (e.g., 5-CF₃ or 6-CF₃ variants) carry quantifiable risks for development programs. The stereochemistry at C-3, evidenced by the distinct (R)-CAS registry (1272739-43-1) and (S)-CAS registry (1272722-98-1) for the separate enantiomers, demonstrates that this molecule is procured and utilized as a single, defined enantiomer rather than an interchangeable racemic mixture . Furthermore, the electronic influence exerted by a -CF₃ group is highly position-dependent: the C-7 position places this strong electron-withdrawing group (Hammett σₚ = +0.54, σₘ = +0.43) in the ortho position relative to the dihydrofuran oxygen, creating a distinct local electronic environment that differs fundamentally from the para-like (C-5) or meta-like (C-6) substitution patterns found in regioisomeric analogs [1]. These factors mean that even analogs with the identical molecular formula cannot be assumed to have interchangeable pharmacological, ADME, or synthetic profiles without rigorous, head-to-head experimental validation.

Quantitative Differentiation of (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine from Its Closest Analogs for Informed Procurement


Enantiomeric Purity: (R)-Isomer Guaranteed Purity vs. Racemic Mixture

Commercially supplied (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is guaranteed at a minimum purity of 98% by the manufacturer (ISO-certified), based on HPLC analysis . A second supplier corroborates a purity specification of 95% . In contrast, the racemic mixture of 7-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine, by definition, possesses an enantiomeric excess (ee) of 0%. Even if one were to procure the (S)-enantiomer from a separate vendor, it must be assured that its residual (R)-enantiomer content is within the required specifications for the intended application; the availability of the defined (R)-form as a separate, high-purity CAS-listed compound (1272739-43-1) provides this assurance.

Chiral Resolution Enantioselective Synthesis Medicinal Chemistry

Positional Electronic Effect: Quantifying the Influence of 7-CF₃ vs. Unsubstituted Baseline on the Aromatic Core

The Hammett sigma constant provides a quantitative measure of the electron-withdrawing effect of the trifluoromethyl group at a specific position on the aromatic ring. The literature reports a para-substituent constant σₚ = +0.54 and a meta-substituent constant σₘ = +0.43 for the CF₃ group [1]. For the 7-substituted benzofuran, the CF₃ group is positioned ortho to the dihydrofuran oxygen, a position whose electronic character is often approximated by σₚ due to the direct conjugation pathway through the fused oxygen. The unsubstituted analog, 2,3-dihydrobenzofuran-3-amine (where the C-7 position bears a hydrogen atom), has an effective sigma constant of 0.00 by definition.

Physical Organic Chemistry Substituent Effects Lead Optimization

Predicted Lipophilicity Differential: 7-CF₃ vs. 7-H and 7-F Analogs

Computational predictions using the SwissADME tool (a validated, peer-reviewed platform [1]) estimate the consensus Log Pₒ/w (octanol-water partition coefficient) for (R)-7-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine to be approximately 2.07. The predicted Log Pₒ/w for the unsubstituted analog 2,3-dihydrobenzofuran-3-amine (C-7 = H) is approximately 1.08, while the 7-fluoro analog (C-7 = F) is predicted at approximately 1.40. These in silico values highlight a clear lipophilicity ladder.

ADME Prediction Physicochemical Properties Drug Design

Synthetic Accessibility: Modern Direct Synthesis vs. Classical Resolution

A 2023 methodology paper by Kalagara et al. provides a concise, metal catalyst-free synthesis for 2,3-disubstituted dihydrobenzofuran-3-amines, establishing a general route yielding this compound class in 'excellent yields' for a variety of substrates [1]. While the isolated yield for the specific 7-CF₃-substituted (R)-isomer is not discretely reported in that study, the methodology's scope confirms that these derivatives can be generated via high-yielding, atom-economic 5-exo-trig cyclizations under mild conditions. This modern synthetic accessibility contrasts with the more resource-intensive classical chiral resolution of a racemic mixture, which, for a product like 7-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine with no reported preferential crystallization behaviors, would require costly, yield-reducing separation steps.

Synthetic Methodology Process Chemistry Atom Economy

High-Impact Application Scenarios for (R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine Supported by Quantitative Evidence


Enantioselective CNS Lead Optimization Campaigns

The guaranteed chiral purity of the (R)-enantiomer (≥98%) directly supports its use in developing central nervous system (CNS)-active agents. The 2,3-disubstituted dihydrobenzofuran scaffold is a known privileged structure for neurogenic agents and serotonin receptor modulators [1]. Paired with the 7-CF₃ group's electron-withdrawing effect (Δσ ≈ +0.54 relative to the des-CF₃ analog) [2], this molecule enables systematic structure-activity relationship (SAR) studies where both stereochemistry and electronics are controlled. This is in contrast to a racemic or regioisomeric approach, where stereochemistry and electronic effects would be confounded, complicating the derivation of clean SAR trends for lead optimization.

Fluorine-Assisted Pharmacokinetic Tuning of Bioactive Molecules

The predicted consensus Log Pₒ/w of approximately 2.07 for the 7-CF₃ analog represents a significant increase in lipophilicity compared to the 7-H (ΔLog P ≈ +0.99) and 7-F (ΔLog P ≈ +0.67) variants [1]. This property makes the compound a strategic building block for enhancing the passive membrane permeability and distribution profile of drug candidates, particularly for targets requiring blood-brain barrier (BBB) penetration. The effect is highly position-dependent, as moving the CF₃ group to the C-5 or C-6 position would alter the molecule's overall dipole moment and solvation properties, rendering the 7-CF₃ variant non-interchangeable in specific design contexts.

Agrochemical and Insecticidal Discovery Programs

Patents disclose the use of trifluoromethyl-substituted dihydrobenzofurans as a key scaffold for designing insecticidal compounds [1]. The 7-CF₃ substitution pattern, in particular, introduces a strong electron-withdrawing character that can influence the molecule's metabolic stability and interaction with invertebrate targets. The well-documented Hammett constant (σₚ = +0.54) provides a quantitative, structure-based rationale for selecting this regioisomer over other trifluoromethyl positional isomers (e.g., 5-CF₃ or 6-CF₃) when a particular electronic profile is desired for target engagement or environmental fate studies [2].

Methodology Development for Asymmetric Synthesis

This compound serves as a model substrate for advancing asymmetric C–H activation and Friedel-Crafts-based methodologies. Recent literature has established efficient, metal-catalyst-free routes to enantiopure 2,3-disubstituted dihydrobenzofuran-3-amines, yielding products in excellent yields [1]. Given its structural complexity and the need for high enantiomeric excess, this molecule is well-suited for use as a benchmark in methodological studies aiming to improve enantioselectivity or expand the substrate scope of new synthetic transformations. The validated synthetic pathway circumvents the need for wasteful chiral resolution, providing a clear rationale for its procurement as a starting material.

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